molecular formula C21H24N2O7 B4051385 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate

Cat. No.: B4051385
M. Wt: 416.4 g/mol
InChI Key: WIIQGDURTPJTFF-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate is an organic compound with a complex structure that includes a nitrobenzyl group, a dimethoxyphenyl group, and a valinate moiety

Scientific Research Applications

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate typically involves multiple steps. One common method includes the esterification of valine with 4-nitrobenzyl alcohol, followed by the coupling of the resulting ester with 3,4-dimethoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group results in a carboxylic acid .

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)methioninate
  • 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)phenylalaninate
  • N-(3,4-dimethoxyphenyl)ethylamides of N-benzoyl-α-amino acids

Uniqueness

4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-13(2)19(21(25)30-12-14-5-8-16(9-6-14)23(26)27)22-20(24)15-7-10-17(28-3)18(11-15)29-4/h5-11,13,19H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIQGDURTPJTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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